Clarithromycin N-oxide is a metabolite of the macrolide antibiotic clarithromycin. [] It belongs to the class of organic compounds known as heterocyclic N-oxides, specifically those derived from macrolides. [, ] Although structurally similar to its parent compound, clarithromycin N-oxide exhibits distinct chemical properties and biological activities. [] Research on clarithromycin N-oxide focuses on its role as a potential environmental contaminant, its potential for impacting biological systems, and its use as a synthetic intermediate in organic chemistry.
Clarithromycin N-oxide is a chemical compound derived from clarithromycin, a semi-synthetic macrolide antibiotic. This compound is notable for its role in enhancing the pharmacological properties of clarithromycin, particularly in terms of its antibacterial efficacy. Clarithromycin itself is widely used to treat various bacterial infections by inhibiting protein synthesis in bacteria. The N-oxide derivative has garnered attention for its unique properties and potential applications in both clinical and research settings.
Clarithromycin N-oxide belongs to the class of macrolide antibiotics. It is categorized as an N-oxide derivative, which refers to the presence of an oxygen atom bonded to a nitrogen atom in the molecular structure. This modification often alters the compound's biological activity and pharmacokinetics compared to its parent compound.
The synthesis of clarithromycin N-oxide primarily involves oxidation reactions. A common method includes dissolving clarithromycin in a 50% acetonitrile solution and subsequently adding hydrogen peroxide under controlled temperature conditions (50-60°C) to facilitate the oxidation process .
The molecular formula for clarithromycin N-oxide is with a molecular weight of approximately 764 g/mol. The structural representation includes a macrolide ring system characteristic of macrolide antibiotics, with an additional oxygen atom bonded to the nitrogen atom in the N-oxide position.
Clarithromycin N-oxide can undergo various chemical reactions typical of organic compounds, including:
The primary reaction for synthesizing clarithromycin N-oxide involves using hydrogen peroxide in methanol or acetonitrile under controlled conditions . The careful addition of oxidizing agents helps maintain reaction efficiency while minimizing unwanted side reactions.
Clarithromycin N-oxide exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit of bacterial ribosomes, specifically targeting domain V of the 23S ribosomal RNA.
Clarithromycin N-oxide has several scientific uses:
Clarithromycin N-oxide is a defined oxidative metabolite of the macrolide antibiotic clarithromycin. Its core structure retains the 14-membered macrolide ring characteristic of clarithromycin but features a critical modification at the dimethylamino group on the desosamine sugar moiety. This group undergoes N-oxidation, converting the tertiary amine (–N(CH₃)₂) into a tertiary amine N-oxide (–N⁺(CH₃)₂O⁻). This transformation is confirmed through spectroscopic characterization, including ¹H-NMR, which displays distinct shifts in proton resonances adjacent to the oxidized nitrogen, and mass spectrometry, showing a molecular ion peak at m/z 763.95 [C₃₈H₆₉NO₁₄]⁺ [2] [9]. The N-oxide functional group introduces increased polarity and alters electronic distribution, impacting molecular interactions without disrupting the macrolide backbone [5].
Table 1: Key Identifiers of Clarithromycin N-Oxide
Property | Value/Descriptor | Source |
---|---|---|
CAS Number | 118074-07-0 | [2] [8] |
Synonyms | 6-O-Methylerythromycin N-oxide; Clarithromycin Impurity Q | [2] [3] |
Molecular Formula | C₃₈H₆₉NO₁₄ | [2] [9] |
Molecular Weight | 763.95 g/mol | [2] [4] |
SMILES | O=C1C@HC@@HC@(O)C@@HOC(C@HC@@HC@HC@@HC@(OC)C[C@H]1C)=O | [2] [9] |
InChI Key | KDRPFIWYMNONLJ-LNLGJKFZSA-N | [2] [9] |
The molecular formula of clarithromycin N-oxide is C₃₈H₆₉NO₁₄, identical to clarithromycin except for the addition of one oxygen atom and the formal loss of two electrons during N-oxidation. This modification occurs without altering the core stereochemistry. The molecule retains the complex chiral architecture of clarithromycin, including eight asymmetric chiral centers and two anomeric centers within the cladinose and desosamine sugars. The N-oxide group itself adopts a specific stereoelectronic configuration due to the pyramidal geometry of the nitrogen atom, influencing hydrogen-bonding capacity. The IUPAC name, (2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide, reflects this intricate stereochemistry [4] [9]. The preservation of stereocenters is critical as it governs spatial interactions with biological targets, though the N-oxide diminishes this binding (see Section 1.4).
Clarithromycin N-oxide exhibits distinct physicochemical properties compared to its parent compound:
Clarithromycin N-oxide diverges significantly from clarithromycin in structure and function:
Table 2: Comparative Analysis of Clarithromycin and Clarithromycin N-Oxide
Property | Clarithromycin | Clarithromycin N-Oxide | Biological/Functional Consequence |
---|---|---|---|
Dimethylamino Group | Tertiary amine (–N(CH₃)₂) | Tertiary amine N-oxide (–N⁺(CH₃)₂O⁻) | Loss of ribosome binding capacity |
Polarity | Moderate (log P ~3.16) | High | Altered solubility; faster renal excretion |
Antibiotic Activity | Binds 50S ribosomal subunit, inhibiting protein synthesis | Biologically inactive | No antimicrobial efficacy |
Formation Pathway | Synthetic | Oxidative metabolism or environmental ozonation | Urinary metabolite; water treatment residue |
Role in Analysis | Active pharmaceutical ingredient (API) | Impurity/Degradation reference standard | Pharmacopeial compliance monitoring |
The key functional difference lies in the loss of antibiotic activity. Clarithromycin binds the bacterial 50S ribosomal subunit via ionic interactions between its protonated dimethylamino group and 23S rRNA. N-oxidation eliminates the amine’s basicity, preventing protonation and thus ribosomal binding. This renders the metabolite therapeutically inert [5] [7]. Environmentally, clarithromycin N-oxide is a major ozonation product in wastewater treatment, where its formation correlates with loss of clarithromycin’s biological activity—a critical process for mitigating antibiotic resistance [5]. Analytically, it is formally designated as "Clarithromycin Impurity Q" or "EP Impurity Q," necessitating chromatographic monitoring (e.g., HPLC) in pharmaceutical quality control to ensure clarithromycin purity ≤98% [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7